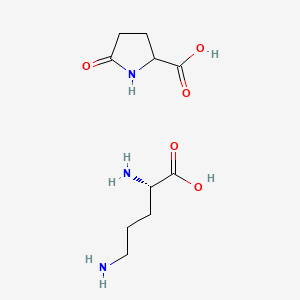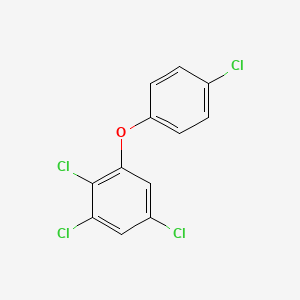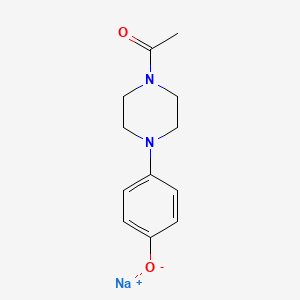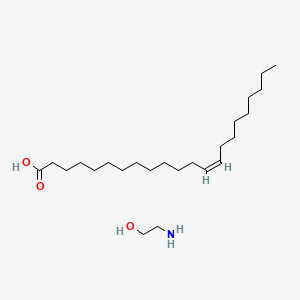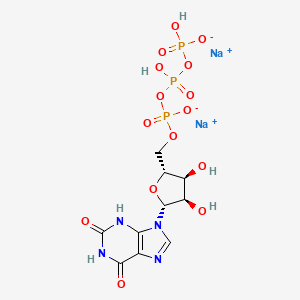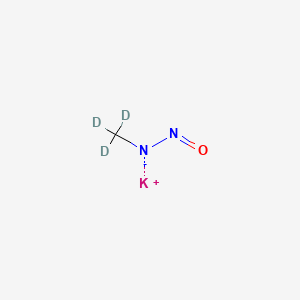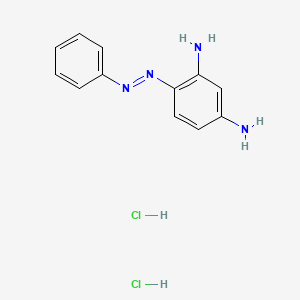
5-Iodocytidylyl-(3'-5')-guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodocytidylyl-(3’-5’)-guanosine is a synthetic nucleotide analog that consists of a cytidine and a guanosine molecule linked by a phosphodiester bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodocytidylyl-(3’-5’)-guanosine typically involves the iodination of cytidine followed by the coupling of the iodinated cytidine with guanosine. The iodination process can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions. The coupling reaction is facilitated by the use of phosphoramidite chemistry, which allows for the formation of the phosphodiester bond between the two nucleosides .
Industrial Production Methods
Industrial production of 5-Iodocytidylyl-(3’-5’)-guanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodocytidylyl-(3’-5’)-guanosine can undergo various chemical reactions, including:
Oxidation: The iodinated cytidine moiety can be oxidized to form different derivatives.
Reduction: The iodine atom can be reduced to form cytidylyl-(3’-5’)-guanosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be performed using reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).
Major Products Formed
Aplicaciones Científicas De Investigación
5-Iodocytidylyl-(3’-5’)-guanosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Employed in studies of DNA and RNA structure and function, as well as in the development of nucleic acid-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular probes for various applications.
Mecanismo De Acción
The mechanism of action of 5-Iodocytidylyl-(3’-5’)-guanosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism and function. The iodine atom in the cytidine moiety can participate in various interactions, affecting the stability and conformation of the nucleic acid. This can lead to the inhibition of nucleic acid synthesis and function, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluorocytidylyl-(3’-5’)-guanosine
- 5-Chlorocytidylyl-(3’-5’)-guanosine
- 5-Bromocytidylyl-(3’-5’)-guanosine
Uniqueness
5-Iodocytidylyl-(3’-5’)-guanosine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger size and higher electronegativity of iodine compared to other halogens result in different interactions and reactivity, making this compound particularly useful in specific applications .
Propiedades
Número CAS |
55628-64-3 |
|---|---|
Fórmula molecular |
C19H24IN8O12P |
Peso molecular |
714.3 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H24IN8O12P/c20-5-1-27(19(34)24-13(5)21)16-11(31)9(29)6(39-16)2-37-41(35,36)38-3-7-10(30)12(32)17(40-7)28-4-23-8-14(28)25-18(22)26-15(8)33/h1,4,6-7,9-12,16-17,29-32H,2-3H2,(H,35,36)(H2,21,24,34)(H3,22,25,26,33)/t6-,7-,9-,10-,11-,12-,16-,17-/m1/s1 |
Clave InChI |
DZCNUBMVAIQJNV-VVVISLFDSA-N |
SMILES isomérico |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
SMILES canónico |
C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



